1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea is a synthetic compound characterized by its unique molecular structure, which includes two 3,5-bis(trifluoromethyl)phenyl groups attached to a central urea moiety. Its molecular formula is , and it has a molecular weight of approximately 484.25 g/mol . The compound appears as a white to light yellow crystalline powder with a melting point ranging from 150 to 157 °C .
1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea exhibits notable biological activity, particularly as an antibacterial agent. Research indicates its effectiveness against cariogenic bacterial strains, suggesting potential applications in dental health products or treatments . Its unique structure may contribute to its potency against specific microbial targets.
The synthesis of 1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea typically involves the reaction of appropriate phenolic precursors with isocyanates or urea derivatives. A common method includes:
This method allows for the efficient production of the compound while maintaining high yields and purity standards.
The applications of 1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea span various fields:
Several compounds share structural similarities with 1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1,3-Bis(3-trifluoromethylphenyl)urea | C_{14}H_{10}F_6N_2O | Fewer trifluoromethyl groups; different antibacterial profile |
N,N'-Bis(3,5-bis(trifluoromethyl)phenyl)urea | C_{17}H_{8}F_{12}N_2O | Similar structure; potential for varied biological activity |
The synthesis of 1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea primarily involves the reaction of 3,5-bis(trifluoromethyl)aniline with phosgene or its safer equivalents, such as triphosgene (bis(trichloromethyl)carbonate). The process typically proceeds via a two-step mechanism:
Table 1: Key reaction parameters for phosgene-mediated synthesis
Parameter | Conditions |
---|---|
Solvent | Dichloromethane, tetrahydrofuran |
Temperature | 0–25°C |
Catalyst | Triethylamine |
Yield | 73–91% |
Triphosgene is preferred over gaseous phosgene due to its solid-state stability and reduced toxicity, enabling safer handling in laboratory and industrial settings.
Continuous flow reactors have emerged as efficient tools for scaling up urea synthesis. These systems offer precise control over reaction parameters, minimizing side reactions and improving reproducibility. Key advantages include:
A representative protocol involves pumping 3,5-bis(trifluoromethyl)aniline and triphosgene solutions through a packed-bed reactor containing immobilized zinc carbonate catalyst. This method achieves >90% conversion at 60°C with a flow rate of 2 mL/min.
Post-synthetic purification is critical for obtaining high-purity urea derivatives:
Table 2: Comparison of purification methods
Method | Purity (%) | Throughput | Solvent Consumption |
---|---|---|---|
Recrystallization | >99 | Moderate | High |
Chromatography | 95–98 | Low | Moderate |